molecular formula C25H20N2O5 B356470 (3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate CAS No. 861139-19-7

(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate

Cat. No.: B356470
CAS No.: 861139-19-7
M. Wt: 428.4g/mol
InChI Key: KEBMYIFIYGVKQV-UHFFFAOYSA-N
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Description

(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinoxaline structure, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenol with benzoyl chloride to form a benzoxazole intermediate. This intermediate is then reacted with ethyl iodide under basic conditions to introduce the ethoxy group. The final step involves the oxidation of the quinoxaline ring to form the oxidoquinoxalin-4-ium structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated quinoxaline compounds .

Scientific Research Applications

(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate involves its interaction with specific molecular targets. The oxidoquinoxalin-4-ium moiety can interact with cellular proteins and enzymes, leading to the modulation of biochemical pathways. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-benzoyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl benzoate is unique due to its specific combination of benzoyl, ethoxy, and oxidoquinoxalin-4-ium groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .

Properties

CAS No.

861139-19-7

Molecular Formula

C25H20N2O5

Molecular Weight

428.4g/mol

IUPAC Name

(3-benzoyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl benzoate

InChI

InChI=1S/C25H20N2O5/c1-2-31-19-13-14-20-22(15-19)27(30)23(24(28)17-9-5-3-6-10-17)21(26-20)16-32-25(29)18-11-7-4-8-12-18/h3-15H,2,16H2,1H3

InChI Key

KEBMYIFIYGVKQV-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4

Origin of Product

United States

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